1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound belonging to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate phthalimide. This intermediate is then reacted with 4-fluorophenylhydrazine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate .
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation[4][4].
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate can be compared with other similar compounds, such as:
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound has a similar phthalimide structure but lacks the pyrazole moiety.
4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: This compound also contains the phthalimide structure but has a different substituent group.
Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: This compound has a similar core structure but includes a thioether linkage and difluoroacetate group.
Properties
Molecular Formula |
C19H12FN3O5 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H12FN3O5/c20-11-5-7-13(8-6-11)22-16(24)9-12(21-22)10-17(25)28-23-18(26)14-3-1-2-4-15(14)19(23)27/h1-9,21H,10H2 |
InChI Key |
PVBONOJCJYJSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC(=O)N(N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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